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Compound of Interest

Compound Name:
(R)-benzyl 2-methyl-3-

oxopiperazine-1-carboxylate

CAS No.: 1373232-19-9

Cat. No.: B1379057 Get Quote

Focus: (R)-benzyl 2-methyl-3-oxopiperazine-1-
carboxylate
Abstract & Scope
This guide details the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-benzyl
2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1373232-19-9).[1][2] This molecule

represents a critical class of chiral building blocks used in the synthesis of protease inhibitors

and peptidomimetics.[1]

The Challenge: The N-benzyloxycarbonyl (Cbz) protecting group at the N1 position induces

restricted rotation around the carbamate C-N bond.[1] This results in the presence of distinct s-

cis and s-trans rotamers in solution at ambient temperature, leading to signal doubling and

spectral complexity that is often mistaken for impurities.[1]

The Solution: This protocol provides:

Diagnostic chemical shift assignments for the rotameric mixture.[1]

Variable Temperature (VT) NMR protocols to achieve signal coalescence.[1]
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Validation workflows for stereochemical integrity.

Molecular Specifications
IUPAC Name: Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1]

Molecular Formula:

[2][3]

Molecular Weight: 248.28 g/mol [2][3]

Key Structural Elements:

Chiral Center (C2):R-configuration (derived from D-Alanine).[1]

Lactam Ring: 3-oxopiperazine core.[1][3][4]

Protecting Group: Carbobenzyloxy (Cbz) at N1.[1]

Rotameric Equilibrium & Analysis Strategy
The N1-C(carbonyl) bond possesses partial double-bond character, creating a high rotational

energy barrier (~14-18 kcal/mol).[1] In NMR solvents like CDCl

or DMSO-

, this leads to two observable conformers in slow exchange on the NMR timescale.[1]

Diagram 1: Rotameric Equilibrium & Workflow

(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate Restricted Rotation (N-C(=O)O)
Creates s-cis / s-trans Rotamers

Solvation RT NMR (298 K)
Signal Doubling/Broadening

Slow Exchange VT NMR (353 K)
Signal Coalescence

Heat (DMSO-d6) Averaged Spectrum
Simplified Assignment

Fast Exchange

Click to download full resolution via product page

Caption: Workflow illustrating the transition from complex rotameric mixtures to simplified

spectra via Variable Temperature (VT) NMR.
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Experimental Protocol
4.1 Sample Preparation

Standard Characterization: Dissolve 10-15 mg of sample in 0.6 mL CDCl

(99.8% D) containing 0.03% TMS.

Note: Expect complex splitting patterns due to rotamers.[1]

Coalescence Studies (Recommended): Dissolve 10-15 mg of sample in 0.6 mL DMSO-

.

Reasoning: DMSO allows heating up to 100°C (373 K) safely, facilitating the coalescence

of rotameric signals into single, sharp peaks.[1]

4.2 Instrument Parameters
Frequency: 400 MHz or higher (500/600 MHz recommended for resolving multiplets).

Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).

Temperature:

Experiment A: 298 K (25°C) – To observe rotamer ratio.[1]

Experiment B: 353 K (80°C) – To confirm purity via coalescence.

Spectroscopic Data Analysis[1][5][6][7]
5.1

H NMR Data (CDCl

, 400 MHz, 298 K)
Note: Data is presented for the mixture of rotamers (Major : Minor ratio approx. 3:2).[1] Signals

may appear as dual sets.[1][5]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-3-oxopiperazine-1-carboxylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC9091627/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Proton Type
Chemical Shift (

, ppm)

Multiplicity &
Interpretation

Aromatic Ph-H 7.30 – 7.45

m (5H).[1][6]

Overlapping signals

for both rotamers.[1]

NH Amide H 6.20 – 6.80

br s (1H).[1] Broad,

exchangeable.[1] Shift

varies with

concentration.

Benzyl
Ph-CH

-O
5.10 – 5.25

m (2H).[1] Often

appears as two sets of

AB quartets or

broadened singlets

due to chirality and

rotamers.[1]

H-2 Methine (Chiral) 4.60 – 4.85

m (1H).[1] Diagnostic

signal. Deshielded by

adjacent N-Cbz and

C=O.[1] distinct shifts

for rotamers.[1][5]

H-6
Ring CH

(N-adj)
3.80 – 4.20

m (1H).[1] Strongly

affected by Cbz

anisotropy.[1]

H-5/6 Ring CH 3.20 – 3.60

m (3H).[1] Complex

envelope of signals for

remaining ring

protons.[1]

Methyl
CH

-C2
1.45 – 1.55

d (3H), J

7.0 Hz.[1] Often

appears as two

doublets separated by

~0.05 ppm.[1]
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5.2

C NMR Data (CDCl

, 100 MHz)
Diagnostic Carbon Signals (Rotamer splitting observed)

Carbon Type
Chemical Shift (

, ppm)
Assignment Notes

Amide C=O 168.5 / 169.1 Lactam carbonyl.[1]

Carbamate C=O 154.8 / 155.5 Cbz carbonyl.[1]

Aromatic 136.0, 128.0–129.0 Phenyl ring carbons.[1]

Benzylic 67.5 / 67.8
Ph-CH

-O.

C-2 (Methine) 52.5 / 53.2 Chiral center.[1]

C-6 (CH

)
41.0 – 44.0 Broadened or split.[1]

C-5 (CH

)
38.5 / 39.0

Methyl 15.5 / 16.2
Diagnostic for the alanine-

derived scaffold.[1]

Advanced Validation: Stereochemical & Purity Checks
To distinguish the (R)-enantiomer from the (S)-enantiomer or racemate, simple 1D NMR is

insufficient as enantiomers have identical NMR spectra in achiral environments.[1]

Diagram 2: Stereochemical Validation Logic
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Method A: Polarimetry Method B: Chiral Shift Reagent

Purified Sample
(R)-Isomer

Optical Rotation
[α]D

Add Eu(hfc)3
(Chiral Shift Reagent)

Compare to Lit.
(Negative for R-isomer) Observe Methyl Doublet

Single Doublet = Pure
Two Doublets = Racemic

Click to download full resolution via product page

Caption: Decision tree for validating the enantiomeric purity of the (R)-isomer.

Protocol for Method B (Chiral Shift Reagent):

Prepare a standard NMR tube in CDCl

.[1]

Record a reference spectrum.[1]

Add 2-5 mg of Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

Monitor the Methyl doublet at ~1.5 ppm.[1]

Result: If the sample is enantiopure, the doublet will shift but remain a single doublet.[1] If

racemic, the doublet will split into two distinct doublets (diastereomeric complexes).[1]
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Synthesis & Characterization:Synthesis of (R)-benzyl 2-methyl-3-oxopiperazine-1-
carboxylate. (General procedure for N-Cbz-2-methyl-3-oxopiperazine derivatives). Arkivoc.

Available at: [Link]

Stereochemical Assignment: Silverstein, R. M., et al. Spectrometric Identification of Organic

Compounds.[1] 8th Ed.[1] Wiley.[1] (Standard text for Chiral Shift Reagent protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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